molecular formula C21H22N4O3S2 B13367676 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13367676
M. Wt: 442.6 g/mol
InChI Key: NABYOPHPHHNKLU-UHFFFAOYSA-N
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Description

3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various biological activities.

Preparation Methods

The synthesis of 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or thiadiazole rings, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s ability to form hydrogen bonds and other interactions with target receptors contributes to its bioactivity .

Comparison with Similar Compounds

Similar compounds to 3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and related heterocyclic compounds. Some examples are:

  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines

These compounds share similar structural features but may differ in their pharmacological activities and specific applications. The unique combination of substituents in this compound contributes to its distinct bioactivity profile .

Properties

Molecular Formula

C21H22N4O3S2

Molecular Weight

442.6 g/mol

IUPAC Name

3-(2-phenylethylsulfanylmethyl)-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H22N4O3S2/c1-26-16-11-15(12-17(27-2)19(16)28-3)20-24-25-18(22-23-21(25)30-20)13-29-10-9-14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3

InChI Key

NABYOPHPHHNKLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)CSCCC4=CC=CC=C4

Origin of Product

United States

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